4-Amino-8-bromo-2-methylquinoline 4-Amino-8-bromo-2-methylquinoline
Brand Name: Vulcanchem
CAS No.: 288151-51-9
VCID: VC2067704
InChI: InChI=1S/C10H9BrN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13)
SMILES: CC1=CC(=C2C=CC=C(C2=N1)Br)N
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1 g/mol

4-Amino-8-bromo-2-methylquinoline

CAS No.: 288151-51-9

Cat. No.: VC2067704

Molecular Formula: C10H9BrN2

Molecular Weight: 237.1 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-8-bromo-2-methylquinoline - 288151-51-9

Specification

CAS No. 288151-51-9
Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
IUPAC Name 8-bromo-2-methylquinolin-4-amine
Standard InChI InChI=1S/C10H9BrN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13)
Standard InChI Key VXQZWWFUQGSMAV-UHFFFAOYSA-N
SMILES CC1=CC(=C2C=CC=C(C2=N1)Br)N
Canonical SMILES CC1=CC(=C2C=CC=C(C2=N1)Br)N

Introduction

Chemical Identity and Structure

4-Amino-8-bromo-2-methylquinoline is an organic heterocyclic compound with a quinoline backbone. Its structure incorporates three key functional groups: an amino (-NH₂) group at the 4-position, a bromine atom at the 8-position, and a methyl (-CH₃) group at the 2-position of the quinoline ring system.

Identification Parameters

The compound is formally identified through several standardized parameters as detailed below:

ParameterValue
CAS Registry Number288151-51-9
Molecular FormulaC₁₀H₉BrN₂
Molecular Weight237.1 g/mol
IUPAC Name8-bromo-2-methylquinolin-4-amine
Common Synonyms8-bromo-2-methylquinolin-4-amine, 4-Quinolinamine, 8-bromo-2-methyl-
European Community (EC) Number803-469-7
DSSTox Substance IDDTXSID60588910
Wikidata IDQ82481914

The molecular structure features a fused ring system where the amino group, bromine atom, and methyl group are positioned strategically to enable specific chemical interactions that may be relevant to its biological activity and pharmaceutical applications.

Physical and Chemical Properties

4-Amino-8-bromo-2-methylquinoline exhibits distinctive physical and chemical properties that influence its behavior in various chemical reactions and biological systems.

Physical Properties

The compound exists as a solid at standard temperature and pressure, with several predictive models estimating its key physical parameters:

PropertyValueStatus
Physical FormSolid Documented
Boiling Point382.2±37.0 °C Predicted
Density1.564±0.06 g/cm³ Predicted
Acid Dissociation Constant (pKa)6.75±0.50 Predicted

Chemical Reactivity

The compound's predicted pKa value of 6.75±0.50 suggests moderate basicity, which would influence its protonation state and solubility in aqueous solutions at different pH values. This property is particularly important when considering the compound's behavior in biological systems and pharmaceutical formulations.

Structural Relationship to Similar Compounds

4-Amino-8-bromo-2-methylquinoline belongs to a family of substituted quinolines with varying structural features that influence their chemical and biological properties.

Comparative Analysis with Structural Analogs

The following table presents a comparison between 4-Amino-8-bromo-2-methylquinoline and structurally related compounds:

CompoundChemical FormulaMolecular WeightDistinguishing Features
4-Amino-8-bromo-2-methylquinolineC₁₀H₉BrN₂237.1 g/molContains amino group at 4-position, bromine at 8-position, and methyl at 2-position
4-Bromo-2-methylquinolineC₁₀H₈BrN222.08 g/molLacks amino group; bromine at 4-position instead of 8-position
4-Amino-8-bromo-3-chloro-2-methylquinolineC₁₀H₈BrClN₂271.54 g/molAdditional chlorine atom at 3-position

The structural variations among these compounds demonstrate how minor modifications to the quinoline scaffold can significantly alter the molecular properties. For instance, the addition of a chlorine atom at the 3-position in 4-Amino-8-bromo-3-chloro-2-methylquinoline increases its molecular weight and likely affects its electronic distribution, potentially modifying its biological activity profile.

Research Status and Future Directions

The compound 4-Amino-8-bromo-2-methylquinoline has been documented in chemical databases and appears in patent literature, suggesting ongoing interest in its properties and applications.

Patent Coverage

According to PubChem data, patents are available for chemical structures containing this compound, accessible through the World Intellectual Property Organization (WIPO) PATENTSCOPE database . This patent activity indicates potential commercial or research interest in the compound or its derivatives.

Research Opportunities

Future research directions for 4-Amino-8-bromo-2-methylquinoline may include:

  • Detailed investigation of its biological activity profile, particularly in antimicrobial and anticancer applications

  • Development of synthetic methodologies to efficiently produce the compound and its derivatives

  • Structure-activity relationship studies to optimize its properties for specific applications

  • Exploration of its potential as a building block in the synthesis of more complex molecular structures

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